2-(4-Methyl-1,3-thiazol-5-YL)ethyl 2,2-dimethylpropanoate
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Overview
Description
2-(4-Methyl-1,3-thiazol-5-YL)ethyl 2,2-dimethylpropanoate is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,3-thiazol-5-YL)ethyl 2,2-dimethylpropanoate typically involves the reaction of 4-methyl-1,3-thiazole with 2,2-dimethylpropanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-purity starting materials and advanced purification techniques ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1,3-thiazol-5-YL)ethyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-(4-Methyl-1,3-thiazol-5-YL)ethyl 2,2-dimethylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1,3-thiazol-5-YL)ethyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-(4-Methyl-1,3-thiazol-5-YL)ethyl 2,2-dimethylpropanoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H17NO2S |
---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H17NO2S/c1-8-9(15-7-12-8)5-6-14-10(13)11(2,3)4/h7H,5-6H2,1-4H3 |
InChI Key |
SBSYCUQZETYRJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CCOC(=O)C(C)(C)C |
Origin of Product |
United States |
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